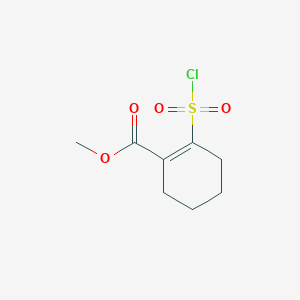
12-Hydroxyjasmonate sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxyjasmonate sulfate is a derivative of jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. This compound is formed by the sulfation of 12-hydroxyjasmonate, which is a hydroxylated form of jasmonic acid. Jasmonates, including this compound, are involved in various physiological processes such as defense mechanisms against herbivores and pathogens, as well as in the regulation of reproductive development and senescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxyjasmonate sulfate typically involves the hydroxylation of jasmonic acid followed by sulfation. The hydroxylation step can be achieved using specific hydroxylases that introduce a hydroxyl group at the 12th position of jasmonic acid. The sulfation process is catalyzed by sulfotransferases, which transfer a sulfate group from 3’-phosphoadenosine 5’-phosphosulfate (PAPS) to the hydroxyl group of 12-hydroxyjasmonate .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms or plants that overexpress the necessary hydroxylases and sulfotransferases. These organisms can be cultured in bioreactors to produce the compound in large quantities. The product is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 12-Hydroxyjasmonate sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its non-sulfated form.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Leads to the formation of various oxidized jasmonate derivatives.
Reduction: Produces 12-hydroxyjasmonate.
Substitution: Results in the formation of different substituted jasmonates.
Aplicaciones Científicas De Investigación
12-Hydroxyjasmonate sulfate has several applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the role of sulfotransferases.
Biology: Investigated for its role in plant defense mechanisms and stress responses.
Industry: Used in agriculture to enhance plant resistance to pests and diseases
Mecanismo De Acción
The mechanism of action of 12-hydroxyjasmonate sulfate involves its interaction with specific receptors and signaling pathways in plants. It is known to activate the jasmonate signaling pathway, which leads to the expression of defense-related genes. This activation is mediated by the binding of jasmonates to the F-box protein COI1, which forms a complex with JAZ proteins, leading to their degradation and the subsequent activation of transcription factors such as MYC2 .
Comparación Con Compuestos Similares
Jasmonic Acid: The parent compound of 12-hydroxyjasmonate sulfate.
12-Hydroxyjasmonic Acid: The hydroxylated form of jasmonic acid.
12-Hydroxyjasmonic Acid Glucoside: A glycosylated derivative of 12-hydroxyjasmonic acid
Uniqueness: this compound is unique due to its sulfation, which enhances its solubility and stability compared to other jasmonate derivatives. This modification also affects its biological activity, making it a valuable compound for studying jasmonate signaling and plant defense mechanisms .
Propiedades
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-5-sulfooxypent-2-enyl]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7S/c13-11-6-5-9(8-12(14)15)10(11)4-2-1-3-7-19-20(16,17)18/h1-2,9-10H,3-8H2,(H,14,15)(H,16,17,18)/b2-1-/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUJBNROAVANKK-BSANDHCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCOS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCOS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2844391.png)
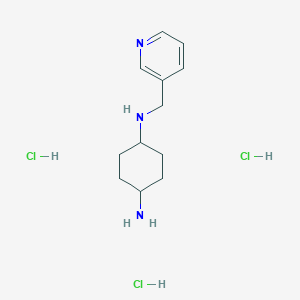
![1-[4-(6-Fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2844394.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2844396.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2844398.png)

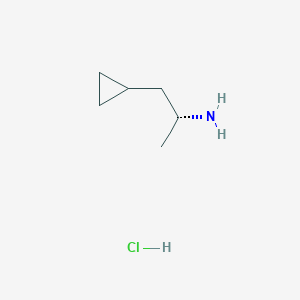
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl propyl sulfide](/img/structure/B2844404.png)
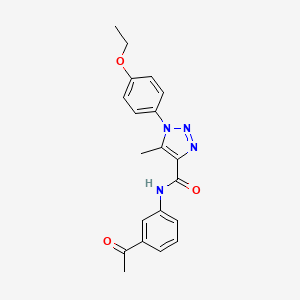
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2844406.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2844407.png)
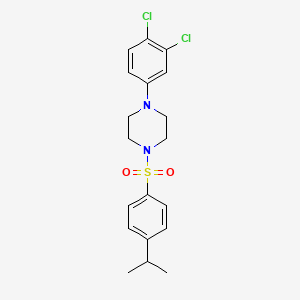
![3-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2844409.png)
